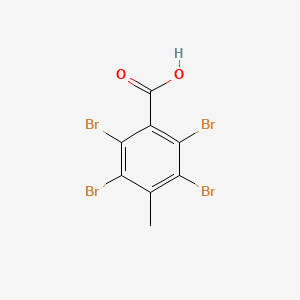
Butanimidamide, N-ethyl-N'-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanimidamide, N-ethyl-N’-hydroxy- is a chemical compound with the molecular formula C6H13N3O It is a derivative of butanimidamide, where the N-ethyl and N’-hydroxy groups are attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanimidamide, N-ethyl-N’-hydroxy- typically involves the reaction of butanimidamide with ethylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the correct substitution on the nitrogen atoms. The general reaction can be represented as:
Butanimidamide+Ethylamine+Hydroxylamine→Butanimidamide, N-ethyl-N’-hydroxy-
Industrial Production Methods: In an industrial setting, the production of Butanimidamide, N-ethyl-N’-hydroxy- may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Butanimidamide, N-ethyl-N’-hydroxy- can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: It can participate in substitution reactions where the N-ethyl or N’-hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted butanimidamide derivatives.
Aplicaciones Científicas De Investigación
Butanimidamide, N-ethyl-N’-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Butanimidamide, N-ethyl-N’-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Butanimidamide: The parent compound without the N-ethyl and N’-hydroxy groups.
Butyramide: A related compound with a similar structure but different functional groups.
N-Hydroxybutyramide: A compound with a hydroxyl group attached to the nitrogen atom.
Uniqueness: Butanimidamide, N-ethyl-N’-hydroxy- is unique due to the presence of both N-ethyl and N’-hydroxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62626-16-8 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N'-ethyl-N-hydroxybutanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-3-5-6(8-9)7-4-2/h9H,3-5H2,1-2H3,(H,7,8) |
Clave InChI |
YCRVPCUJXJSIIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NCC)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
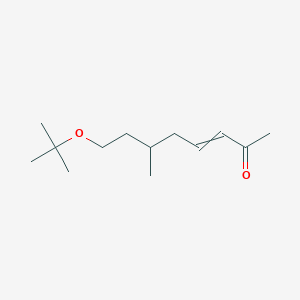
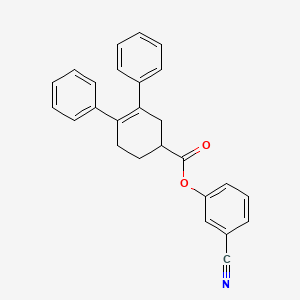
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
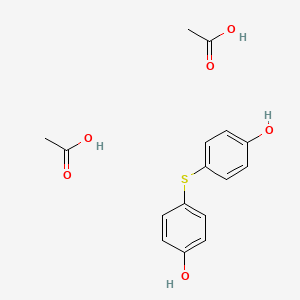

![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
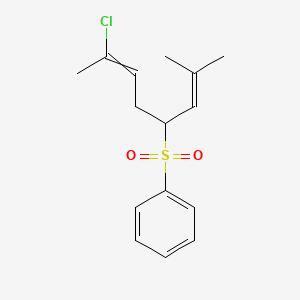
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
